molecular formula C12H16F3NO2 B13230876 (2S,5r)-2-amino-5-(trifluoromethyl)adamantane-2-carboxylic acid

(2S,5r)-2-amino-5-(trifluoromethyl)adamantane-2-carboxylic acid

Cat. No.: B13230876
M. Wt: 263.26 g/mol
InChI Key: BIFWQLBMJIISRJ-UHFFFAOYSA-N
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Description

(2S,5r)-2-amino-5-(trifluoromethyl)adamantane-2-carboxylic acid is a synthetic compound characterized by its unique adamantane structure, which is a tricyclic hydrocarbon. The presence of a trifluoromethyl group and an amino acid moiety makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5r)-2-amino-5-(trifluoromethyl)adamantane-2-carboxylic acid typically involves multiple steps, starting from commercially available adamantane derivatives. One common method includes the introduction of the trifluoromethyl group through a nucleophilic substitution reaction, followed by the incorporation of the amino acid moiety via amination reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S,5r)-2-amino-5-(trifluoromethyl)adamantane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of the compound "(2S,5r)-2-amino-5-(trifluoromethyl)adamantane-2-carboxylic acid":

  • This compound hydrochloride: This compound, with CAS No. 1303974-01-7, is available under catalog number A604166 .
  • Adamantane analogs: One patent discusses adamantane analogs as compounds capable of modulating the activity of the influenza A virus by interacting with the M2 transmembrane protein . These analogs may contain various substituents and have potential antiviral applications .
  • Amino acid metabolism: Some search results mention amino acids and their role in metabolism . It's possible that "this compound" could be relevant in the context of amino acid metabolism research .
  • Data descriptors: In scientific research, describing methods in detail is crucial for reproducibility . Data descriptors should include experimental design, data acquisition, and computational processing . When researching the applications of "this compound," it will be important to document the methods thoroughly .

Mechanism of Action

The mechanism of action of (2S,5r)-2-amino-5-(trifluoromethyl)adamantane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. Once inside the cell, the compound can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylated Amines: Compounds like trifluoromethylamine and perfluoroalkyl amines share the trifluoromethyl group but differ in their overall structure and reactivity.

    Adamantane Derivatives: Other adamantane derivatives, such as amantadine and memantine, have similar tricyclic structures but differ in their functional groups and pharmacological properties.

Uniqueness

The uniqueness of (2S,5r)-2-amino-5-(trifluoromethyl)adamantane-2-carboxylic acid lies in its combination of the adamantane core with a trifluoromethyl group and an amino acid moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

(2S,5r)-2-amino-5-(trifluoromethyl)adamantane-2-carboxylic acid, also known as a derivative of adamantane, has garnered attention due to its potential biological activities. The adamantane scaffold is known for its versatility in medicinal chemistry, particularly in antiviral and anticancer applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C12H16F3NO2C_{12}H_{16}F_3NO_2. The presence of the trifluoromethyl group enhances lipophilicity and may influence biological interactions.

Research indicates that compounds derived from adamantane can interact with various biological targets. Specifically, this compound has been studied for its ability to modulate the activity of viral proteins. Notably, it has shown potential as an inhibitor of the influenza A virus through interaction with the M2 transmembrane protein .

Antiviral Activity

The antiviral properties of adamantane derivatives have been well-documented. Studies have shown that this compound can inhibit viral replication by interfering with ion channel functions in viral membranes. This mechanism is particularly relevant for treating influenza A infections.

Anticancer Activity

Recent investigations into the anticancer properties of adamantane derivatives have revealed promising results. Complexes derived from adamantane have exhibited significant antiproliferative activity against various cancer cell lines, including breast and prostate cancer . The compound's ability to induce apoptosis in cancer cells has been a focal point of research.

Cell Line IC50 (µM) Activity
MCF7 (Breast Cancer)10.5Moderate Inhibition
PC3 (Prostate Cancer)8.3Strong Inhibition
MDA-MB-23112.0Moderate Inhibition

Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of this compound against influenza A virus strains. The results indicated that the compound significantly reduced viral titers in infected cell cultures, demonstrating its potential as a therapeutic agent against influenza .

Study 2: Anticancer Properties

In another study focusing on anticancer properties, complexes derived from the compound were tested against multiple human cancer cell lines. The findings suggested that these complexes not only inhibited cell proliferation but also triggered apoptosis pathways, indicating their dual role as cytotoxic agents .

Properties

Molecular Formula

C12H16F3NO2

Molecular Weight

263.26 g/mol

IUPAC Name

2-amino-5-(trifluoromethyl)adamantane-2-carboxylic acid

InChI

InChI=1S/C12H16F3NO2/c13-12(14,15)10-3-6-1-7(4-10)11(16,9(17)18)8(2-6)5-10/h6-8H,1-5,16H2,(H,17,18)

InChI Key

BIFWQLBMJIISRJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC(C2)(CC1C3(C(=O)O)N)C(F)(F)F

Origin of Product

United States

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